molecular formula C26H41N3O B1245767 1-(2-(1-Adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea CAS No. 379262-36-9

1-(2-(1-Adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea

カタログ番号: B1245767
CAS番号: 379262-36-9
分子量: 411.6 g/mol
InChIキー: AIUJHENHBJHHMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SA-13353は、1-[2-(1-アダマンチル)エチル]-1-ペンチル-3-[3-(4-ピリジル)プロピル]尿素としても知られており、当初は参天製薬株式会社によって開発された小分子薬です。これは腫瘍壊死因子α阻害剤であり、全身性炎症に関与するサイトカインである腫瘍壊死因子αの産生を阻害します。 SA-13353は、糖尿病性黄斑浮腫と関節リウマチの治療における潜在的な使用について調査されました .

準備方法

SA-13353の合成には、アダマンチルエチルアミン中間体の調製から始まるいくつかのステップが含まれます。この中間体は次に、ペンチルイソシアネートと反応して尿素誘導体を形成します。最後のステップは、この尿素誘導体を3-(4-ピリジル)プロピルブロミドと反応させてSA-13353を得ることです。 反応条件には通常、反応を促進するために有機溶媒と触媒の使用が含まれます .

化学反応の分析

SA-13353は、以下を含むさまざまな化学反応を受けます。

    酸化: SA-13353は、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。

    還元: この化合物は、還元されて還元誘導体を形成することができます。

    置換: SA-13353は置換反応を受けることができ、その官能基の1つが別の基に置き換えられます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

科学的研究の応用

Anti-inflammatory Properties

SA13353 has been identified as a novel orally active inhibitor of tumor necrosis factor-alpha (TNF-alpha), a cytokine involved in systemic inflammation and implicated in various autoimmune diseases. Research indicates that SA13353 inhibits TNF-alpha production through the activation of capsaicin-sensitive afferent neurons mediated by transient receptor potential vanilloid 1 (TRPV1) . This mechanism suggests potential applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and ischemia/reperfusion injury.

Renoprotective Effects

In a study focusing on ischemia/reperfusion-induced renal injury in rats, SA13353 demonstrated significant renoprotective effects. The compound was administered prior to inducing acute kidney injury (AKI), resulting in improved renal function and reduced histopathological damage compared to control groups. The treatment led to decreased neutrophil infiltration and inflammatory cytokine expression, indicating its potential for protecting kidney function during ischemic events .

Case Study 1: Rheumatoid Arthritis

A study published in the Journal of Pharmacology and Experimental Therapeutics evaluated the effects of SA13353 on collagen-induced arthritis in rats. The findings revealed that treatment with SA13353 significantly reduced joint swelling and inflammation, highlighting its therapeutic potential for rheumatoid arthritis management .

Case Study 2: Ischemia/Reperfusion Injury

In another investigation, the efficacy of SA13353 was assessed in a model of renal ischemia/reperfusion injury. The compound was shown to prevent renal dysfunction when administered prior to ischemic events. Histological analyses confirmed that SA13353 treatment mitigated damage and inflammatory responses associated with AKI .

Chemical Properties and Structure

The chemical structure of SA13353 is characterized by a complex arrangement of functional groups that contribute to its biological activity. The molecular formula is C26H41N3OC_{26}H_{41}N_{3}O, and its structural formula can be represented as follows:SMILES CCCCCN CCC12CC3CC C1 CC C3 C2 C O NCCCC4 CC NC C4\text{SMILES CCCCCN CCC12CC3CC C1 CC C3 C2 C O NCCCC4 CC NC C4}

Potential Future Applications

The unique properties of SA13353 suggest several avenues for future research:

  • Chronic Pain Management : Given its mechanism involving TRPV1 activation, further studies could explore its efficacy in chronic pain syndromes.
  • Neuroprotective Effects : Investigating the neuroprotective potential of SA13353 may yield insights into its applications for neurodegenerative diseases.
  • Cancer Therapy : The anti-inflammatory properties might also be leveraged in cancer therapy, where inflammation plays a role in tumor progression.

作用機序

SA-13353は、腫瘍壊死因子αの産生を阻害することによって効果を発揮します。この阻害は、一過性受容体電位バニロイド1を介したカプサイシン感受性求心性ニューロンの活性化によって達成されます。 腫瘍壊死因子αの産生を阻害することにより、SA-13353は炎症とその関連症状を軽減します .

類似化合物との比較

SA-13353は、一過性受容体電位バニロイド1経路を介した腫瘍壊死因子α産生の特異的阻害においてユニークです。類似の化合物には、以下が含まれます。

    インフリキシマブ: 腫瘍壊死因子αも阻害しますが、異なるメカニズムを介したモノクローナル抗体。

    エタネルセプト: 腫瘍壊死因子受容体デコイとして作用する融合タンパク質であり、腫瘍壊死因子αがその受容体への結合を防ぎます。

    アダリムマブ: 腫瘍壊死因子αを標的とする別のモノクローナル抗体。

これらの化合物と比較して、SA-13353のユニークな作用機序は、腫瘍壊死因子α産生を阻害するための代替アプローチを提供しています .

生物活性

1-(2-(1-Adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea, also known as SA-13353, is a small molecule compound primarily recognized for its role as a tumor necrosis factor-alpha (TNF-α) inhibitor. This compound has garnered attention for its potential therapeutic applications in conditions characterized by inflammation, such as rheumatoid arthritis and diabetic macular edema. This article delves into the biological activity of SA-13353, detailing its mechanism of action, research findings, and relevant case studies.

Property Value
Molecular FormulaC26H41N3O
Molecular Weight411.6 g/mol
IUPAC Name1-[2-(1-adamantyl)ethyl]-1-pentyl-3-(3-pyridin-4-ylpropyl)urea
CAS Number379262-36-9
SMILESCCCCCN(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCCC4=CC=NC=C4

SA-13353 acts primarily through the inhibition of TNF-α production. TNF-α is a pivotal cytokine involved in systemic inflammation and plays a critical role in the pathogenesis of various inflammatory diseases. The compound's mechanism involves:

  • Activation of TRPV1 : SA-13353 activates capsaicin-sensitive afferent neurons via the transient receptor potential vanilloid 1 (TRPV1) pathway, leading to the inhibition of TNF-α production in vivo .
  • Neuropeptide Release : It promotes the release of neuropeptides from sensory neurons, which further modulates inflammatory responses .

Research Findings

Numerous studies have explored the biological activity of SA-13353:

  • Inhibition of TNF-α Production : In animal models, SA-13353 demonstrated a significant dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α production. This effect was notably absent in TRPV1 knockout mice, emphasizing the importance of TRPV1 in its action .
  • Anti-Arthritic Effects : In models of collagen-induced arthritis, post-onset treatment with SA-13353 resulted in reduced hindpaw swelling and joint destruction, indicating its potential as an anti-arthritic agent .
  • Renal Protection : A study indicated that SA-13353 could prevent ischemia/reperfusion-induced renal injury in rats, showcasing its protective effects beyond inflammation-related conditions .

Case Studies

Several case studies have highlighted the efficacy and safety profile of SA-13353:

Comparative Analysis with Similar Compounds

SA-13353 offers a unique approach compared to other TNF inhibitors. Below is a comparison with similar compounds:

Compound Mechanism of Action Route of Administration Indications
SA-13353TRPV1 activation; TNF-α inhibitionOralRheumatoid arthritis; Diabetic macular edema
InfliximabMonoclonal antibody against TNF-αIntravenousRheumatoid arthritis; Crohn's disease
EtanerceptTNF receptor decoySubcutaneousRheumatoid arthritis; Psoriasis
AdalimumabMonoclonal antibody against TNF-αSubcutaneousRheumatoid arthritis; Ulcerative colitis

特性

CAS番号

379262-36-9

分子式

C26H41N3O

分子量

411.6 g/mol

IUPAC名

1-[2-(1-adamantyl)ethyl]-1-pentyl-3-(3-pyridin-4-ylpropyl)urea

InChI

InChI=1S/C26H41N3O/c1-2-3-4-13-29(25(30)28-10-5-6-21-7-11-27-12-8-21)14-9-26-18-22-15-23(19-26)17-24(16-22)20-26/h7-8,11-12,22-24H,2-6,9-10,13-20H2,1H3,(H,28,30)

InChIキー

AIUJHENHBJHHMY-UHFFFAOYSA-N

SMILES

CCCCCN(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCCC4=CC=NC=C4

正規SMILES

CCCCCN(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCCC4=CC=NC=C4

同義語

1-(2-(1-adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea
SA13353

製品の起源

United States

Synthesis routes and methods

Procedure details

1,1′-Carbonyldiimidazole (427 mg, 2.63 mmol) was added to a solution of 4-(3-aminopropyl)pyridine (Intermediate No. 2-1) (285 mg, 2.09 mmol) in tetrahydrofuran (10 ml), and the mixture was stirred at room temperature for 20 minutes. 2-(1-Adamantyl)-N-pentylethylamine hydrochloride (Intermediate No. 1-1) (571 mg, 2.00 mmol) was added to the mixture, and the whole was refluxed for one hour. The reaction mixture was diluted with ethyl acetate (50 ml), the whole was washed with a saturated aqueous sodium hydrogencarbonate solution (50 ml) and a saturated aqueous sodium chloride solution (50 ml) successively, and the organic layer was dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the precipitated solid was washed with diisopropyl ether and filtered off to give 606 mg (73%) of the titled compound.
Quantity
427 mg
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
2-(1-Adamantyl)-N-pentylethylamine hydrochloride
Quantity
571 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
73%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。